1-Diethoxyphosphoryl-2-iodo-propane
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Overview
Description
1-Diethoxyphosphoryl-2-iodo-propane is an organophosphorus compound characterized by the presence of both diethoxyphosphoryl and iodo functional groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Diethoxyphosphoryl-2-iodo-propane can be synthesized through a multi-step process involving the introduction of the diethoxyphosphoryl group and the subsequent iodination of the propane backbone. One common method involves the reaction of diethyl phosphite with an appropriate halogenated propane derivative under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Diethoxyphosphoryl-2-iodo-propane undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of appropriate solvents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Reactions: The major products are derivatives where the iodo group is replaced by the nucleophile.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used, leading to various oxidized or reduced forms of the compound.
Scientific Research Applications
1-Diethoxyphosphoryl-2-iodo-propane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as a precursor for bioactive molecules.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Industrial Applications: The compound finds use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-diethoxyphosphoryl-2-iodo-propane involves its interaction with molecular targets through its reactive functional groups. The diethoxyphosphoryl group can participate in phosphorylation reactions, while the iodo group can undergo substitution or elimination reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-Iodopropane: A simpler compound with only an iodo group attached to the propane backbone.
Diethyl Phosphite: Contains the diethoxyphosphoryl group but lacks the iodo functionality.
Comparison: 1-Diethoxyphosphoryl-2-iodo-propane is unique due to the presence of both diethoxyphosphoryl and iodo groups, which confer distinct reactivity and versatility compared to similar compounds. This dual functionality allows for a wider range of chemical transformations and applications.
Properties
Molecular Formula |
C7H16IO3P |
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Molecular Weight |
306.08 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-2-iodopropane |
InChI |
InChI=1S/C7H16IO3P/c1-4-10-12(9,11-5-2)6-7(3)8/h7H,4-6H2,1-3H3 |
InChI Key |
PGQLWFSTUFCVDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(C)I)OCC |
Origin of Product |
United States |
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